6-Azathymidine CEP

Descripción general

Descripción

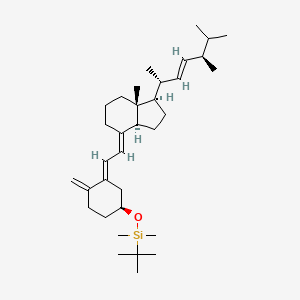

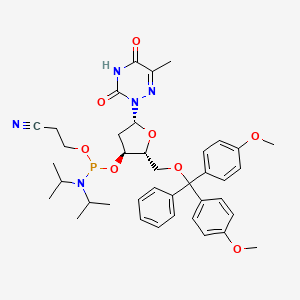

6-Azathymidine CEP is a significant component in the biomedical sector . It has a nitrogen atom in place of the methine group at position 6 of the thymine ring . This results in a significant lowering of the pKa of the N3 hydrogen (7.0) compared to that of thymidine (10.0) . Hence, 6-azathymidine will be significantly deprotonated at neutral pH .

Synthesis Analysis

The phosphoramidite of this nucleoside, 6-Azathymidine CEP, has been incorporated into oligonucleotides . It imparts nuclease resistance when installed at the 5’-position . Duplexes with DNA or RNA are only slightly destabilized, and heteroduplexes with RNA support RNase-H cleavage . Sanghvi, et al., recommend a six-minute coupling followed by standard concentrated ammonium hydroxide cleavage/deprotection and RP-HPLC purification to prepare 6-azathymidine-bearing oligonucleotides .Molecular Structure Analysis

The molecular structure of 6-Azathymidine CEP is C39H48N5O8P . The molecular weight is 745.80 .Chemical Reactions Analysis

6-Azathymidine CEP couples with greater than ≥95% efficiency using the standard protocols recommended for popular synthesizers .Physical And Chemical Properties Analysis

6-Azathymidine CEP is a solid substance . It should be stored in a dry, well-ventilated area at -20 °C . It should be protected from heat and stored away from oxidizing agents .Aplicaciones Científicas De Investigación

Antiviral Properties

6-Azathymidine CEP (also known as 5,6-Dihydro-5-azathymidine or DHAdT) has been investigated for its antiviral properties, particularly against various strains of herpes simplex virus (HSV). It has shown efficacy in reducing HSV titers in animal models and in cell cultures. For instance, DHAdT protected mice infected with HSV when administered via subcutaneous or oral routes (Renis & Eidson, 1979). It also inhibited plaque formation by varicella-zoster virus, though with some cytotoxicity at effective concentrations (Renis, 1978).

Inhibition of Nucleic Acid Biosynthesis

6-Azathymidine has been found to inhibit the utilization of radioactive thymidine for the biosynthesis of DNA-thymine in Ehrlich ascites tumour cells, impacting the nucleic acid biosynthesis process (Prusoff, 1959).

Synthesis and Biological Evaluation

Research has been conducted on modifying 6-Azathymidine to enhance its stability and efficacy. Oligodeoxynucleotides containing modified pyrimidines, including 6-Azathymidine, have shown increased stability and maintained hybridization properties (Sanghvi et al., 1993). Furthermore, the synthesis and antiviral evaluation of 6-Azathymidine-4′-thionucleosides have revealed moderate activity against certain viral strains (Jasamai et al., 2008).

Potential Anti-HIV Agents

Some analogs of 6-Azathymidine have been synthesized and evaluated for their potential as anti-HIV agents. However, these compounds were found to be inactive against HIV-1 in vitro (Lin et al., 1990).

Clinical Applications in Cancer Therapy

Although not directly related to 6-Azathymidine CEP, studies on similar compounds like azacitidine have shown promise in cancer therapy. Azacitidine, a DNA methyltransferase inhibitor, has demonstrated potential against multiple myeloma, inducing apoptosis in cancer cells (Khong et al., 2008).

Mecanismo De Acción

The metabolically formed 6-azathymidine displayed markedly greater inhibitory effects than the parent compound, 6-azathymine . This suggests that 6-azathymidine may not entirely depend on viral TK-catalysed phosphorylation for antiviral activity and/or use an alternative metabolic activation pathway .

Safety and Hazards

6-Azathymidine CEP is not classified as a hazardous substance or mixture according to OSHA (29 CFR 1910.1200) . In case of accidental release, avoid raising and breathing dust, provide adequate ventilation . As conditions warrant, wear a NIOSH approved self-contained breathing apparatus and appropriate personal protection (safety goggles, heavy rubber gloves and rubber boots) .

Propiedades

IUPAC Name |

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-methyl-3,5-dioxo-1,2,4-triazin-2-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H48N5O8P/c1-26(2)44(27(3)4)53(50-23-11-22-40)52-34-24-36(43-38(46)41-37(45)28(5)42-43)51-35(34)25-49-39(29-12-9-8-10-13-29,30-14-18-32(47-6)19-15-30)31-16-20-33(48-7)21-17-31/h8-10,12-21,26-27,34-36H,11,23-25H2,1-7H3,(H,41,45,46)/t34-,35+,36+,53?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJHIQBYUAHGJD-QMTPQUJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H48N5O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

745.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Azathymidine CEP | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3β,20S)-4,4,20-Trimethyl-21-[[tris(isopropyll)silyl]oxy]-pregn-5-en-3-ol 3-Benzoate](/img/no-structure.png)

![(8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1146050.png)

![4-[[(4S,6R)-4,6-Bis[[(tert-butyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]oCtahydro-a,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B1146056.png)